4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide is a complex organic compound known for its significant biological activity. This compound is particularly noted for its potential as an inhibitor of bacterial phosphopantetheinyl transferase, which plays a crucial role in bacterial cell viability and virulence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N-methyltetrahydropyrazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Potential therapeutic agent for bacterial infections due to its inhibitory effects on bacterial enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. This inhibition disrupts the production of secondary metabolites necessary for bacterial growth and survival. The molecular targets include the active site of the enzyme, where the compound binds and prevents its normal function .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
Haloxyfop-P-methyl: A herbicide with a similar trifluoromethyl group.
Pyridalyl: An insecticide containing the 5-(trifluoromethyl)pyridine structure.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide is unique due to its specific inhibitory action on bacterial phosphopantetheinyl transferase, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for developing new antibacterial agents .
Properties
Molecular Formula |
C12H14ClF3N4S |
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Molecular Weight |
338.78 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C12H14ClF3N4S/c1-17-11(21)20-4-2-19(3-5-20)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,21) |
InChI Key |
AIXJMDHGQLDEKR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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